molecular formula C17H10F2N6O2 B2922980 N~5~-(3-fluorophenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide CAS No. 1251607-93-8

N~5~-(3-fluorophenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide

Cat. No. B2922980
M. Wt: 368.304
InChI Key: KYPXTFRGTQGRMX-UHFFFAOYSA-N
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Description

“N~5~-(3-fluorophenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide” is a complex organic compound. It contains several functional groups including an oxadiazole ring, a triazole ring, and two fluorophenyl groups. The presence of these groups suggests that the compound could have interesting chemical and biological properties.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the oxadiazole and triazole rings, and the introduction of the fluorophenyl groups. The exact synthesis route would depend on the starting materials and the specific conditions used.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole and triazole rings would likely make the molecule planar or nearly planar. The fluorine atoms on the phenyl rings could influence the electronic properties of the molecule.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the oxadiazole and triazole rings, and the fluorophenyl groups. The compound could undergo a variety of reactions, including nucleophilic substitution reactions at the fluorine atoms, or reactions at the carbonyl group of the carboxamide.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. The presence of the fluorine atoms could make the compound more lipophilic, which could influence its solubility and its ability to cross biological membranes.


Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activities

The compound has been synthesized via microwave-assisted methods, which are efficient and time-saving. It's part of a broader category of molecules synthesized for potential antimicrobial, antilipase, and antiurease activities. Such compounds have been found to possess moderate antimicrobial activity against various microorganisms and have shown promise in related applications (Başoğlu et al., 2013).

Photochemistry and Synthesis Routes

The photochemistry of fluorinated heterocyclic compounds, including oxadiazoles, has been explored. These studies provide insights into the synthetic routes for fluorinated structures, essential in designing novel compounds with potential applications in various fields, including materials science and pharmaceuticals (Pace et al., 2004).

Synthesis and Characterization of Derivatives

The synthesis and characterization of derivatives related to this compound have been conducted, offering valuable information on the structural and functional aspects of these molecules. This information is crucial in understanding the compound's potential applications in various scientific fields (McLaughlin et al., 2016).

Delayed Luminescence in Derivatives

Research on delayed luminescence in derivatives of oxadiazoles, including studies on their fluorescence and singlet-triplet energy separation, provides insights into their potential applications in optoelectronics and materials science (Cooper et al., 2022).

Insecticidal Activities

The compound and its derivatives have shown potential in the field of agriculture, particularly in insecticidal activities. Studies have been conducted to synthesize novel oxadiazoles with varying structures to assess their effectiveness against certain pests (Shi et al., 2000).

Applications in Antimicrobial and Antitubercular Agents

There's ongoing research into the compound's derivatives as potential antimicrobial and antitubercular agents. This research is critical in the search for new, effective treatments against various bacterial and fungal infections (Shingare et al., 2018).

Antitumor Potential

Compounds related to oxadiazoles have been studied for their antitumor properties, indicating the potential of N5-(3-fluorophenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide in cancer research (Stevens et al., 1984).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and its biological activity. As with any chemical, appropriate safety precautions should be taken when handling this compound.


Future Directions

Future research on this compound could involve further exploration of its synthesis, its reactivity, and its potential biological activity. This could include studies to optimize its synthesis, investigations of its reactivity under various conditions, and biological assays to determine its activity against various targets.


Please note that this is a general analysis based on the structure of the compound, and the actual properties and behavior of the compound could vary. For more specific information, it would be necessary to consult the scientific literature or conduct experimental studies.


properties

IUPAC Name

N-(3-fluorophenyl)-3-[1-(4-fluorophenyl)triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F2N6O2/c18-10-4-6-13(7-5-10)25-9-14(22-24-25)15-21-17(27-23-15)16(26)20-12-3-1-2-11(19)8-12/h1-9H,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYPXTFRGTQGRMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)C2=NC(=NO2)C3=CN(N=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluorophenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide

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